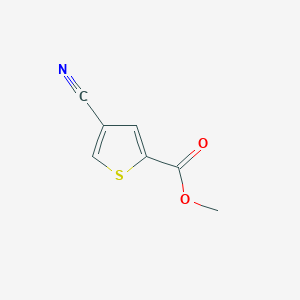

Methyl 4-cyanothiophene-2-carboxylate

Vue d'ensemble

Description

Methyl 4-cyanothiophene-2-carboxylate is a chemical compound with the molecular formula C7H5NO2S and a molecular weight of 167.19 . It is also known by its CAS number 67808-33-7 .

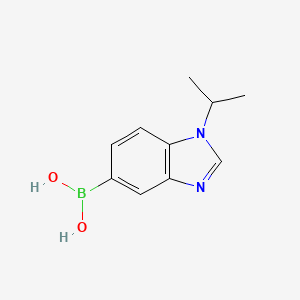

Molecular Structure Analysis

The molecular structure of Methyl 4-cyanothiophene-2-carboxylate consists of a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains a cyano group (C#N) and a carboxylate ester group (CO2CH3) .Physical And Chemical Properties Analysis

Methyl 4-cyanothiophene-2-carboxylate has a molecular weight of 167.19 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.Applications De Recherche Scientifique

- Anti-Inflammatory Agents : Methyl 4-cyanothiophene-2-carboxylate derivatives could be explored as potential anti-inflammatory agents. Researchers might investigate their effects on inflammatory pathways and evaluate their efficacy in preclinical models .

- Anesthetic Development : Given the compound’s structure, it could serve as a scaffold for designing novel anesthetics. Researchers might explore modifications to enhance anesthetic properties or reduce side effects .

- Thiophene-Based Polymers : Incorporating Methyl 4-cyanothiophene-2-carboxylate into conjugated polymers could lead to materials with desirable electronic properties. These polymers find applications in organic solar cells, field-effect transistors, and light-emitting devices .

- Sensors and Detectors : Researchers could explore the use of this compound in developing sensors for detecting specific analytes. Its unique electronic properties may enable sensitive and selective detection .

- Insecticides and Fungicides : Methyl 4-cyanothiophene-2-carboxylate derivatives might exhibit pesticidal activity. Investigating their effects on pests and pathogens could lead to new agrochemicals .

- Metal Complexes : Researchers could study the coordination behavior of this compound with transition metals. Metal complexes formed could have applications in catalysis, sensing, or bioinorganic chemistry .

- Fragment-Based Drug Design : Methyl 4-cyanothiophene-2-carboxylate could serve as a fragment for drug discovery. By linking it to other functional groups, medicinal chemists might create novel lead compounds targeting specific diseases .

- Cellular Imaging Probes : Researchers could explore fluorescent derivatives of this compound for cellular imaging. Their ability to selectively label specific cellular components could aid in biological studies .

Pharmaceutical Research

Materials Science and Organic Electronics

Agrochemicals and Pest Control

Coordination Chemistry

Drug Discovery

Biological Studies

Safety and Hazards

Orientations Futures

Thiophene derivatives, including Methyl 4-cyanothiophene-2-carboxylate, continue to be a topic of interest in medicinal chemistry due to their potential biological activities . Future research may focus on the synthesis of novel thiophene derivatives and investigation of their pharmacological activities .

Mécanisme D'action

Target of Action

Methyl 4-cyanothiophene-2-carboxylate is a compound that has been used in the synthesis of anticancer agents . It has been designed against the protein tyrosine phosphatase 1B (PTP1B) active site . PTP1B is an attractive target for anticancer studies, especially for breast cancer .

Mode of Action

It is known to interact with its target, ptp1b, which plays a crucial role in cellular signal transduction pathways . This interaction could potentially inhibit the activity of PTP1B, thereby affecting the signaling pathways involved in cell growth and proliferation .

Biochemical Pathways

Methyl 4-cyanothiophene-2-carboxylate, by targeting PTP1B, may affect various biochemical pathways. PTP1B is involved in the regulation of insulin signaling and leptin pathways, which are crucial for cell growth, differentiation, and metabolism . Therefore, the inhibition of PTP1B could potentially disrupt these pathways, leading to the suppression of cancer cell growth .

Result of Action

The molecular and cellular effects of Methyl 4-cyanothiophene-2-carboxylate’s action are likely related to its inhibition of PTP1B. This could potentially lead to the disruption of cellular signaling pathways, resulting in the suppression of cancer cell growth and proliferation .

Propriétés

IUPAC Name |

methyl 4-cyanothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOWYTNOORXRSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-cyanothiophene-2-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enoyl]-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2587110.png)

![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2587113.png)

![N,N-dimethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2587114.png)

![2-Benzyl-6-(2,5-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2587119.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2587121.png)

![N-(3-chlorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2587122.png)